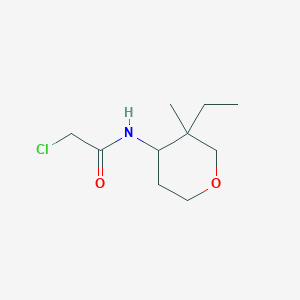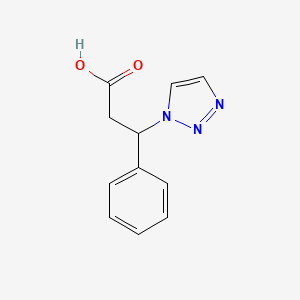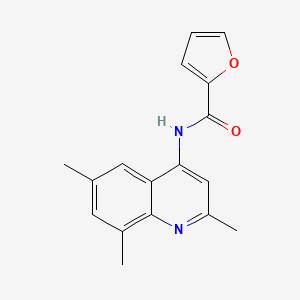
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide” is a chemical compound. Furan-carboxamide derivatives, such as this compound, have been identified as novel inhibitors of lethal H5N1 influenza A viruses .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives has been investigated using techniques such as IR, NMR, and XRD spectroscopy . The exact molecular structure of “this compound” is not available in the sources I found.Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
N-(2,6,8-Trimethylquinolin-4-yl)furan-2-carboxamide derivatives have shown promise in various therapeutic areas, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These derivatives, synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, exhibit significant potential in medical research for their therapeutic effects. The compounds' structures are fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, highlighting their relevance in drug discovery and development (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Tyrosinase Inhibition for Potential Cosmetic Applications
A study on the efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives highlights their role as potent tyrosinase inhibitors, suggesting applications in the cosmetic industry for skin whitening or treatment of hyperpigmentation. The synthesis process utilizes ultrasound irradiation, demonstrating a modern approach to chemical reactions with high yields and environmental benefits. The compounds were found to be significantly more potent than standard kojic acid, indicating their potential as effective tyrosinase inhibitors (Dige et al., 2019).
Analgesic Activity Enhancement
Research into bioisosteric replacements for enhancing analgesic properties has shown that certain derivatives of this compound can significantly increase analgesic activity. This approach involves replacing the phenyl ring of the benzyl fragment with an isosteric heterocycle, demonstrating the potential for developing new analgesic drugs with improved efficacy (Украинец, Моспанова, & Давиденко, 2016).
Free Fatty Acid Receptor Modulation
Studies on hexahydroquinolone-3-carboxamides related to this compound revealed their action as selective and moderately potent positive allosteric modulators of the free fatty acid 3 receptor (FFA3). This research opens new avenues for the modulation of FFA3, which could lead to the development of novel treatments for metabolic disorders and other conditions related to the regulation of short chain fatty acids (Hudson et al., 2014).
Mecanismo De Acción
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Propiedades
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-11(2)16-13(8-10)14(9-12(3)18-16)19-17(20)15-5-4-6-21-15/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLXSXWGBGJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2433145.png)
![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-methoxybenzamide](/img/structure/B2433147.png)
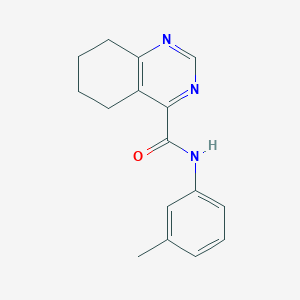
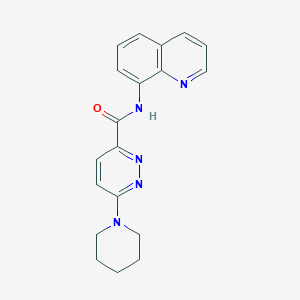

![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)
![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)


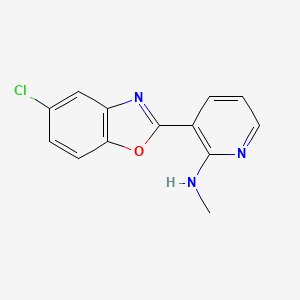
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)
